(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, also known as 2-amino-1-(4-methoxyphenyl)ethanol, is a chiral amino alcohol with significant relevance in pharmaceutical chemistry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and potential therapeutic applications. The presence of a methoxy group on the aromatic ring enhances its solubility and reactivity, making it an important intermediate in organic synthesis and drug development.
The compound is classified under amino alcohols, which are compounds containing both amino (-NH2) and hydroxyl (-OH) functional groups. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 169.21 g/mol. The compound is often synthesized from various precursors, including ketones or aldehydes, through reduction processes using chiral catalysts or biocatalysts to ensure enantioselectivity.
The synthesis of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol typically involves the reduction of 4-methoxyphenylacetone or related ketones. Commonly employed methods include:
The molecular structure of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol features a central carbon atom bonded to an amino group, a hydroxyl group, and a 4-methoxyphenyl group. The stereochemistry at the chiral center is critical for its biological function.
This structure indicates the presence of both hydrophilic (amino and hydroxyl groups) and hydrophobic (methoxyphenyl group) characteristics, influencing its solubility and interaction with biological targets.
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol can participate in various chemical reactions due to its functional groups:
The mechanism of action for (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol primarily revolves around its interaction with biological receptors or enzymes. As an amino alcohol, it may influence neurotransmitter systems or act as a precursor for more complex pharmacophores.
Research indicates that compounds with similar structures can modulate neurotransmitter release or inhibit specific enzymes involved in metabolic pathways. This suggests potential applications in treating neurological disorders or as analgesics .
The physical properties of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol include:
Chemical properties include:
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol has several applications in scientific research:
(1R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol represents a valuable chiral building block in pharmaceutical synthesis, with its enantiopure form (CAS 46084-23-5) requiring precise stereochemical control. Modern catalytic approaches have significantly advanced its production efficiency and optical purity. The chiral auxiliary-mediated reductive amination stands out as a commercially viable approach, utilizing (R)-α-methylbenzylamine as a cost-effective chiral inductor. This method achieves exceptional stereoselectivity (>99.5% ee) at ambient temperatures, eliminating the need for cryogenic conditions (-78°C) previously required in Evans oxazolidinone approaches [3]. The process operates through a diastereoselective imine formation followed by stereospecific reduction, where the chiral auxiliary directs facial selectivity during hydride addition, ensuring precise configuration at the benzylic carbon [3] [6].
A mechanistically distinct approach employs asymmetric hydrosilylation of ketimine precursors using chiral N-picolinoylaminoalcohol catalysts. Though offering high enantioselectivity, this method faces commercial scalability challenges due to the expense of specialized ligands and hazardous reagents like trichlorosilane [3]. Similarly, rhodium-quinap catalyzed hydroboration-amination of 4-methoxy styrene achieves excellent enantiocontrol (98% ee) but remains impractical for industrial production due to catalyst costs and handling difficulties with catecholborane intermediates [3].
Table 1: Comparative Analysis of Asymmetric Synthetic Approaches for (1R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol
Method | Chiral Inductor/Catalyst | Yield (%) | ee (%) | Commercial Viability |
---|---|---|---|---|
Chiral Auxiliary Reductive Amination | (R)-α-Methylbenzylamine | 85 | >99.5 | High |
Rhodium-Quinap Hydroboration | Rh-(S)-quinap complex | 75 | 98 | Low |
Evans Oxazolidinone Alkylation | (S)-4-Benzyl-2-oxazolidinone | 60 | >99 | Moderate |
Hydrosilylation | Chiral N-Picolinoylaminoalcohols | 82 | 96 | Low |
Biocatalysis has emerged as a transformative approach for synthesizing enantioenriched amino alcohols, with engineered hemoproteins demonstrating remarkable efficiency in styrenyl aminohydroxylation. Recent advances have enabled direct conversion of 4-methoxystyrene to (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol using engineered cytochrome c variants under anaerobic conditions. This enzymatic process utilizes O-pivaloylhydroxylamine as an aminating agent, generating an iron-nitrogen reactive species within the enzyme active site that facilitates simultaneous amino and hydroxyl group installation with precise stereocontrol [6].
The directed evolution of Thermus thermophilus cytochrome c has yielded mutants with significantly enhanced activity and selectivity toward methoxy-substituted styrenes. Optimized variants achieve turnover numbers (TTN) exceeding 2500 with 90% enantiomeric excess for the (R)-enantiomer. This represents a substantial improvement over earlier lipase-mediated resolutions (78% ee) and norephedrine-based methods (57% ee) [3] [6]. The binding pocket architecture of engineered hemoproteins accommodates the 4-methoxyphenyl moiety through π-π stacking interactions, while directed mutagenesis of distal residues fine-tunes the orientation for stereoselective aminohydroxylation, enabling predictable stereochemical outcomes [6].
Table 2: Biocatalytic Parameters for (1R)-Enantiomer Production
Biocatalyst | Aminating Agent | TTN | ee (%) | Reaction Conditions |
---|---|---|---|---|
Engineered Cytochrome c Mutant | O-Pivaloylhydroxylamine | 2500 | 90 | Anaerobic, 30°C |
Lipase B | Ethyl Acetate (Kinetic Res) | - | 78 | Aqueous Buffer, 37°C |
Adam's Catalyst (Chemocatalytic) | H₂ (Reductive Amination) | - | 57 | H₂ Pressure, 50°C |
Environmentally benign purification technologies have revolutionized the isolation of enantiopure (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol (CAS 46084-23-5), significantly reducing waste generation and energy consumption. Solvent-free mechanochemical resolution represents a particularly innovative approach, where the racemic amino alcohol undergoes diastereomeric salt formation with (2S,2'S)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate through high-energy ball milling. This technique achieves 99% diastereomeric excess without organic solvents, demonstrating a 90% reduction in process mass intensity compared to traditional recrystallization methods [4] [8].
Continuous-flow chiral chromatography using immobilized cellulose tris(3,5-dimethylphenylcarbamate) stationary phases enables energy-efficient separation at preparative scales. This technology reduces solvent consumption by 70% compared to batch processes while maintaining >99% optical purity. Additionally, aqueous two-phase extraction systems incorporating β-cyclodextrin derivatives selectively complex the (R)-enantiomer through host-guest interactions, achieving 98% enantiomeric excess in a single extraction step with water as the sole solvent [4]. These innovations exemplify the pharmaceutical industry's shift toward sustainable purification technologies that maintain stringent stereochemical standards while minimizing environmental impact [3] [8].
The strategic choice between Sharpless asymmetric dihydroxylation (AD) and aminohydroxylation (AA) critically impacts the synthetic efficiency and stereochemical fidelity of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol production. AD of 4-methoxy-β-nitrostyrene using AD-mix-β reagents generates the corresponding diol with excellent enantioselectivity (>95% ee), but requires additional steps for chemoselective azide displacement and reduction to install the amino functionality. This multi-step sequence suffers from moderate overall yields (45-50%) due to functional group protection requirements and purification losses [6].
In contrast, direct aminohydroxylation of 4-methoxystyrene via engineered hemoproteins or osmium-catalyzed processes installs both oxygen and nitrogen functionalities simultaneously. The biocatalytic AA approach achieves 90% ee for the (R)-enantiomer with significantly fewer steps and higher atom economy. However, traditional osmium-catalyzed AA exhibits limitations with methoxy-substituted styrenes due to competing dihydroxylation pathways and moderate regioselectivity (4:1 preference for anti-Markovnikov addition) [6]. The biocatalytic system demonstrates superior functional group tolerance and eliminates heavy metal contamination concerns, though substrate loading limitations remain challenging for industrial-scale production.
Table 3: Performance Metrics for Sharpless Dihydroxylation vs. Aminohydroxylation
Parameter | Sharpless Dihydroxylation | Biocatalytic Aminohydroxylation | Osmium-Catalyzed Aminohydroxylation |
---|---|---|---|
Starting Material | 4-Methoxy-β-nitrostyrene | 4-Methoxystyrene | 4-Methoxystyrene |
Steps to Target | 4 | 1 | 1 |
Overall Yield | 45-50% | 70-75% | 60-65% |
Regioselectivity | N/A | >20:1 (Anti-Markovnikov) | 4:1 (Anti-Markovnikov) |
Heavy Metal Waste | Osmium residues | None | Osmium residues |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: